2-(4-Chloro-3-fluoropyridin-2-YL)ethanamine
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Overview
Description
2-(4-Chloro-3-fluoropyridin-2-YL)ethanamine is a chemical compound with the molecular formula C7H8ClFN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-fluoropyridin-2-YL)ethanamine typically involves the introduction of chloro and fluoro substituents onto a pyridine ring followed by the attachment of an ethanamine group. One common method involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with an amine group. The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-fluoropyridin-2-YL)ethanamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleoph
Properties
Molecular Formula |
C7H8ClFN2 |
---|---|
Molecular Weight |
174.60 g/mol |
IUPAC Name |
2-(4-chloro-3-fluoropyridin-2-yl)ethanamine |
InChI |
InChI=1S/C7H8ClFN2/c8-5-2-4-11-6(1-3-10)7(5)9/h2,4H,1,3,10H2 |
InChI Key |
UVYKTCFIANLLMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Cl)F)CCN |
Origin of Product |
United States |
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